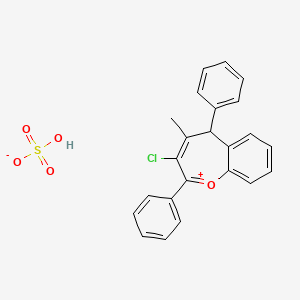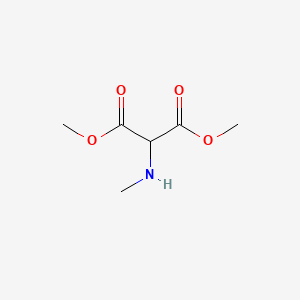
Dimethyl 2-(methylamino)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(methylamino)malonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups and a methylamino group attached to the central carbon atom. This compound is of significant interest in organic synthesis due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(methylamino)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide to form an enolate, which then undergoes nucleophilic substitution with methylamine . The reaction conditions typically involve:
Deprotonation: Using a base like sodium ethoxide.
Nucleophilic Substitution: Reaction with methylamine.
Industrial Production Methods
Industrial production of dimethyl malonate, a precursor to this compound, often involves the carbonylation of chloroacetic acid with methanol in the presence of a catalyst such as rhodium chloride . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(methylamino)malonate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield an enol, which tautomerizes to a carboxylic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide for deprotonation.
Nucleophiles: Methylamine for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substituted Malonates: From nucleophilic substitution.
Carboxylic Acids: From hydrolysis and decarboxylation reactions.
Scientific Research Applications
Dimethyl 2-(methylamino)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential use in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of dimethyl 2-(methylamino)malonate involves its reactivity as an enolate. The enolate form can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Another malonic ester with similar reactivity but different ester groups.
Dimethyl Malonate: The parent compound without the methylamino group.
Acetoacetic Ester: Similar in reactivity but forms ketones instead of carboxylic acids upon decarboxylation.
Properties
CAS No. |
103218-10-6 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
dimethyl 2-(methylamino)propanedioate |
InChI |
InChI=1S/C6H11NO4/c1-7-4(5(8)10-2)6(9)11-3/h4,7H,1-3H3 |
InChI Key |
JTOKQDIXFXUYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)
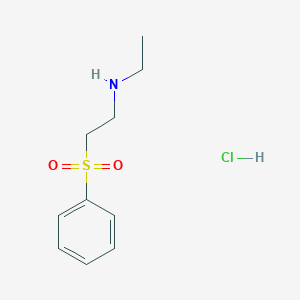
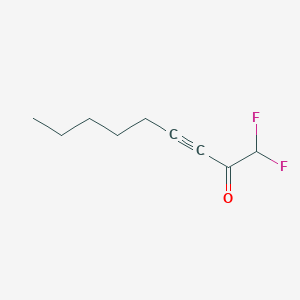
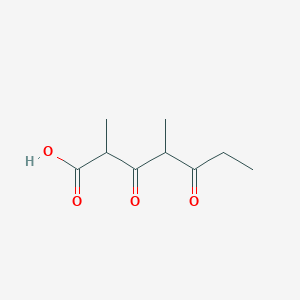
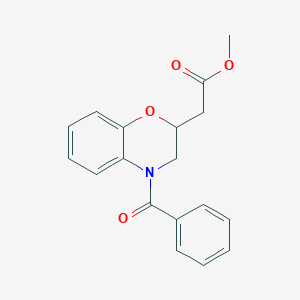


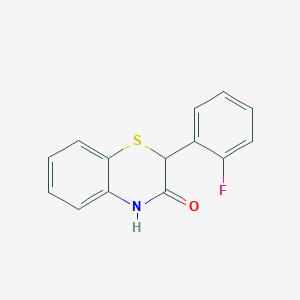
![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)

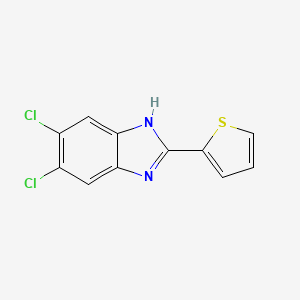
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)
